molecular formula C14H10O5 B3048140 3-(3-carboxyphenoxy)benzoic Acid CAS No. 15791-89-6

3-(3-carboxyphenoxy)benzoic Acid

Cat. No.: B3048140
CAS No.: 15791-89-6
M. Wt: 258.23 g/mol
InChI Key: ZFCNECLRCWFTLI-UHFFFAOYSA-N
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Description

3-(3-Carboxyphenoxy)benzoic Acid (CAS 15791-89-6) is an aromatic dicarboxylic acid of high interest in advanced materials research. Its molecular formula is C14H10O5, with a molecular weight of 258.23 g/mol . This compound, also known as bis(3-carboxyphenyl)ether, serves as a versatile organic building block or linker in the synthesis of coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) . Researchers utilize this dicarboxylate ligand for constructing functional materials with potential applications in photocatalysis, similar to those used in the sensitive photodegradation of organic dyes like methylene blue . Its rigid structure and multiple oxygen donor sites provide excellent coordination ability with metal ions, such as Cu(II), to form frameworks with varied architectural dimensions and properties . This product is intended for research purposes exclusively and is not approved for human therapeutic, diagnostic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-carboxyphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-13(16)9-3-1-5-11(7-9)19-12-6-2-4-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCNECLRCWFTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166329
Record name 3-(3-Carboxyphenoxy)benzoic acid
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Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15791-89-6
Record name 3,3′-Oxybis[benzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15791-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Carboxyphenoxy)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Carboxyphenoxy)benzoic acid
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Synthetic Methodologies and Precursor Chemistry of 3 3 Carboxyphenoxy Benzoic Acid

Formation of Anhydrides and Acyl Halides

Symmetrical anhydrides of 3-(3-carboxyphenoxy)benzoic acid can be synthesized through the dehydration of the carboxylic acid, although this often requires harsh conditions. A more common laboratory method involves the reaction of the corresponding acyl chloride with a carboxylate salt. libretexts.org Alternatively, dehydrating agents such as acetic anhydride (B1165640) can be used to form the anhydride from the carboxylic acid. orgsyn.org Various modern reagents, such as triphenylphosphine/trichloroisocyanuric acid, have been developed for the efficient synthesis of carboxylic anhydrides from carboxylic acids under mild conditions. researchgate.net

Table 4: Synthesis of 3-(3-carboxyphenoxy)benzoic Anhydride

ReactantReagentProduct
This compoundAcetic Anhydride3-(3-carboxyphenoxy)benzoic anhydride
3-(3-carboxyphenoxy)benzoyl chlorideSodium 3-(3-carboxyphenoxy)benzoate3-(3-carboxyphenoxy)benzoic anhydride

The carboxylic acid groups of this compound can be readily converted to the more reactive acyl chlorides by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comprepchem.com These reactions typically proceed under reflux conditions, often with a catalytic amount of a tertiary amine or DMF. chemicalbook.com The resulting acyl chloride, 3-(3-(chlorocarbonyl)phenoxy)benzoyl chloride, is a valuable intermediate for the synthesis of esters and amides under milder conditions than those required for the parent carboxylic acid. A procedure for the synthesis of the analogous 3-phenoxybenzoyl chloride involves heating 3-phenoxybenzoic acid in excess thionyl chloride. prepchem.com

Table 5: Synthesis of 3-(3-(chlorocarbonyl)phenoxy)benzoyl chloride

ReactantReagentProduct
This compoundThionyl chloride (SOCl₂)3-(3-(chlorocarbonyl)phenoxy)benzoyl chloride
This compoundOxalyl chloride ((COCl)₂)3-(3-(chlorocarbonyl)phenoxy)benzoyl chloride

Coordination Chemistry of 3 3 Carboxyphenoxy Benzoic Acid

Ligand Design and Coordination Modes

The specific design of 3-(3-carboxyphenoxy)benzoic acid, with its two carboxylate groups positioned on separate phenyl rings connected by an ether bridge, dictates its behavior in coordination chemistry. This design offers a combination of rigidity from the aromatic rings and flexibility from the central ether linkage, making it a highly adaptable component in the self-assembly of coordination polymers.

Carboxylate Coordination Versatility (e.g., monodentate, bidentate, chelating, bridging)

The carboxylate group (–COOH) is a cornerstone of ligand design in coordination chemistry due to its remarkable ability to coordinate with metal ions in numerous ways after deprotonation (–COO⁻). researchgate.net This versatility is fundamental to the structural diversity of the resulting coordination polymers. The primary coordination modes exhibited by carboxylate groups, including those in this compound, are:

Monodentate: In this mode, only one of the two oxygen atoms of the carboxylate group binds to a single metal center. wikipedia.orgresearchgate.net This is one of the simpler binding forms.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to the same metal ion, forming a stable chelate ring. researchgate.netresearchgate.net This mode generally leads to stronger interactions. researchgate.net

Bidentate Bridging: The carboxylate group acts as a bridge between two different metal centers. wikipedia.org This bridging can occur in several configurations, such as syn-syn, syn-anti, and anti-anti, which describe the orientation of the metal ions with respect to the carboxylate plane. researchgate.net This mode is crucial for extending the network into higher dimensions (1D, 2D, or 3D).

The choice between these coordination modes is influenced by several factors, including the nature of the metal ion, the pH of the reaction medium, the solvent system, and the presence of competing or auxiliary ligands. researchgate.netacs.org This adaptability allows this compound to form a wide array of structurally distinct metal complexes.

Coordination ModeDescriptionRole in Polymer Formation
Monodentate A single oxygen atom from the carboxylate group binds to one metal ion.Often acts as a terminal ligand, capping a coordination site.
Bidentate Chelating Both oxygen atoms from one carboxylate group bind to the same metal ion.Forms stable, localized metal-ligand units.
Bidentate Bridging The carboxylate group links two different metal ions.Essential for extending the structure into chains, layers, or frameworks.

Role of Ether Linkage in Coordination Geometry

This conformational adaptability is crucial for satisfying the specific geometric preferences of different metal ions. The ligand can bend and rotate to bridge metal centers at various distances and angles, facilitating the formation of complex and often unique three-dimensional networks that would be inaccessible with rigid ligands. The flexibility of the ether linkage allows it to accommodate diverse secondary building units (SBUs), which are the metal-carboxylate clusters that define the nodes of the coordination polymer network.

Impact of Isomerism on Ligand Behavior

The specific placement of the carboxylate groups on the phenyl rings is a critical design feature. In this compound, both groups are in the meta position relative to the ether linkage. This meta, meta substitution pattern results in an angled disposition of the two carboxylate functional groups.

Positional isomerism has a profound effect on the final structure of coordination polymers. acs.org For instance, a para, para (4,4') isomer would act as a more linear and rigid linker, predisposing it to form simpler, more extended structures. In contrast, the bent nature of the 3,3' isomer promotes the formation of intricate, often interpenetrated, three-dimensional frameworks. Studies on similar isomeric systems, such as hydroxybenzoic acids, have shown that the position of functional groups significantly influences molecular conformation and intermolecular interactions like hydrogen bonding. nih.gov For this compound, this isomeric arrangement is a key factor in directing the self-assembly process towards complex topologies.

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The creation of coordination polymers from ligands like this compound relies on controlled chemical synthesis, where metal ions and organic linkers are induced to self-assemble into crystalline solids. The characterization of these materials is essential to understand their structure and properties.

Hydrothermal and Solvothermal Synthetic Strategies

Hydrothermal and solvothermal methods are the most prevalent and effective strategies for synthesizing crystalline coordination polymers. bcrec.idresearchgate.net Both techniques involve heating a mixture of the metal salt and the organic ligand in a sealed vessel, such as a Teflon-lined stainless steel autoclave.

Hydrothermal Synthesis: This method uses water as the solvent. nih.gov The high temperature (typically 100-260 °C) and resulting high pressure increase the solubility of the reactants and facilitate the crystallization of the product. nih.gov

Solvothermal Synthesis: This is a more general term where an organic solvent or a mixture of solvents is used instead of or in addition to water. mdpi.comchemsociety.org.ng Common solvents include N,N-dimethylformamide (DMF), diethylformamide (DEF), and ethanol. The choice of solvent can significantly influence the resulting crystal structure and morphology of the coordination polymer. researchgate.net

These methods are highly effective because they allow for the slow growth of high-quality single crystals, which are necessary for definitive structural elucidation via X-ray diffraction. chemsociety.org.ng

Synthetic MethodSolventKey AdvantagesTypical Conditions
Hydrothermal WaterEnvironmentally benign, promotes unique framework formation.Sealed vessel, >100 °C, autogenous pressure.
Solvothermal Organic Solvents (e.g., DMF, Ethanol)Higher solubility for organic ligands, can act as a template, offers control over geometry. mdpi.comSealed vessel, variable temperatures, autogenous pressure.

Self-Assembly Processes in Coordination Polymer Formation

The formation of a coordination polymer is a quintessential example of a molecular self-assembly process. nih.gov It is a spontaneous organization of molecules into a stable, well-defined structure driven by non-covalent interactions, primarily the coordination bonds between the metal ions (nodes) and the this compound ligands (linkers).

During hydrothermal or solvothermal synthesis, the metal salt and ligand dissolve, and upon reaching a critical temperature and pressure, coordination bonds begin to form. This process is typically reversible, allowing for "proofreading" and error correction, which ultimately leads to the most thermodynamically stable crystalline product. The final topology of the network is a result of a delicate interplay between the coordination geometry of the metal ion, the length, rigidity, and functionality of the organic ligand, the reaction temperature, and the solvent used. nih.govresearchgate.net

Based on the conducted research, there is insufficient specific information available in the public domain to generate a detailed article on the coordination chemistry of This compound that adheres to the strict outline provided.

The search for coordination polymers of this specific ligand with the requested metal ions (Mn(II), Zn(II), Cd(II), Cu(II), Ni(II), Fe(II)) and ancillary ligands did not yield adequate distinct examples to populate the specified sections on its structural diversity (1D, 2D, 3D, and interpenetrating networks). The available literature predominantly focuses on related but structurally different ligands, such as the para-isomer (4,4'-oxydibenzoic acid), the ortho-isomer (2,2'-oxybis(benzoic acid)), or more complex tricarboxylic acid derivatives.

To maintain scientific accuracy and strictly adhere to the user's directive to focus solely on "this compound," it is not possible to construct the requested detailed article from the available data. Using information from other ligands would be scientifically inappropriate and would violate the core instructions of the prompt.

Structural Diversity of Coordination Polymers Incorporating this compound

Crystal-to-Crystal Transformations in Coordination Compounds

Extensive research of scientific literature and chemical databases did not yield specific examples or detailed research findings regarding crystal-to-crystal transformations in coordination compounds involving the ligand this compound. This type of transformation, a process in which a crystalline solid converts into another crystalline solid without passing through a solution or amorphous phase, is a significant area of study in coordination chemistry. However, documented instances for complexes of this compound appear to be absent in the available body of scientific publications.

While the flexible nature of the ether linkage and the presence of two carboxylate groups in this compound suggest its potential to form dynamic coordination polymers that could undergo such transformations upon external stimuli like solvent exchange or temperature variation, no specific studies demonstrating and analyzing this phenomenon for this particular ligand have been found. The scientific community has documented numerous cases of crystal-to-crystal transformations in other coordination polymers and metal-organic frameworks, often accompanied by changes in physical properties such as color, magnetism, or porosity. Unfortunately, to date, research has not extended to providing concrete examples and the associated detailed structural data for coordination compounds of this compound.

Therefore, a detailed discussion, including research findings and data tables on crystal-to-crystal transformations for coordination compounds of this compound, cannot be provided at this time due to the lack of available information in the scientific literature.

Supramolecular Assembly and Crystal Engineering of 3 3 Carboxyphenoxy Benzoic Acid Systems

Hydrogen Bonding Networks in Dicarboxylic Acid Crystals

Hydrogen bonds are the most significant directional forces in the crystal engineering of carboxylic acids. The presence of two carboxyl groups in 3-(3-carboxyphenoxy)benzoic acid makes these interactions particularly dominant in defining its crystal packing.

Beyond the primary dimer formation, the carboxylic acid groups can engage in a variety of other O–H···O hydrogen bonding interactions. researchgate.netresearchgate.net These can include catemeric chains or more complex networks where a carboxylic acid group donates a proton to the carbonyl oxygen of a neighboring molecule. The flexibility of the ether linkage in this compound may allow for the formation of diverse hydrogen-bonded topologies, potentially leading to polymorphism where different crystalline forms exhibit distinct hydrogen bonding patterns. The strength and geometry of these O–H···O bonds are critical in determining the dimensionality and stability of the resulting supramolecular architecture. researchgate.net

Interaction Type Typical Donor-Acceptor Distance (Å) Typical Angle (°)
Carboxylic Acid Dimer (O–H···O)2.6 - 2.8160 - 180
Catemer Chain (O–H···O)2.5 - 2.7150 - 170

This table presents typical geometric parameters for hydrogen bonds in dicarboxylic acids, based on studies of analogous compounds.

Aromatic Interactions (π···π Stacking) in Crystal Packing

The two phenyl rings in the this compound molecule introduce the possibility of π···π stacking interactions, which play a crucial role in the stabilization of the crystal lattice. researchgate.net These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, are weaker and less directional than hydrogen bonds but are collectively significant in organizing the molecules in the solid state.

The relative orientation of the phenyl rings, influenced by the flexible ether linkage, will dictate the nature and extent of π···π stacking. Common geometries include face-to-face and edge-to-face arrangements. The interplay between the strong, directional hydrogen bonds and the weaker, less-directional π···π stacking interactions is a key aspect of the crystal engineering of this compound, influencing the density and stability of the packed structure.

Design and Synthesis of Cocrystals Involving this compound

Cocrystallization is a powerful strategy in crystal engineering to modify the physicochemical properties of a solid without altering the chemical identity of the constituent molecules. A cocrystal is a multicomponent crystalline solid where the components are held together by non-covalent interactions. Given its hydrogen bonding capabilities, this compound is an excellent candidate for forming cocrystals with a variety of coformers.

The design of cocrystals with this compound would involve selecting coformers that can form robust and predictable supramolecular synthons with its carboxylic acid groups. Suitable coformers often contain complementary functional groups, such as pyridine (B92270) or amide moieties, which can act as hydrogen bond acceptors. The formation of a cocrystal is often guided by the principle of forming the strongest possible hydrogen bonds between the components.

The synthesis of such cocrystals can be achieved through various methods, including:

Solution Crystallization: Dissolving stoichiometric amounts of the dicarboxylic acid and the coformer in a suitable solvent and allowing the cocrystal to form upon slow evaporation or cooling.

Grinding: Mechanically grinding the solid components together, sometimes with a small amount of a liquid additive (liquid-assisted grinding), to induce cocrystal formation.

Slurry Conversion: Stirring a suspension of one component in a solution of the other to facilitate the transformation to the more stable cocrystal phase.

Tailoring Supramolecular Architectures through Non-Covalent Interactions

The ability to tailor the supramolecular architecture of this compound systems lies in the strategic manipulation of the various non-covalent interactions at play. By carefully selecting solvents, crystallization conditions, and coformers, it is possible to guide the self-assembly process towards a desired crystal structure with specific properties.

Templating is a sophisticated approach in crystal engineering where a substrate or a molecule is used to direct the crystallization of a substance into a specific polymorphic form or to induce a particular molecular arrangement. In the context of this compound, a template could be a surface with specific chemical functionalities or a guest molecule that can interact with the dicarboxylic acid in a predefined manner.

For instance, a surface patterned with hydrogen bond donors or acceptors could potentially orient the initial nucleation and subsequent growth of the crystal. Similarly, the introduction of a specific guest molecule during crystallization could lead to the formation of an inclusion complex, where the guest is entrapped within a host framework of this compound molecules. This host-guest chemistry can be a powerful tool to create novel supramolecular assemblies with controlled porosity and functionality. The flexible nature of the this compound molecule might allow it to adapt to different templates, leading to a rich variety of templated crystal structures.

Control of Network Topology and Dimensionality

The deliberate control of network topology and dimensionality in the supramolecular assembly of this compound is a central theme in its crystal engineering. The molecule's inherent characteristics, such as its V-shape, the flexibility of the ether linkage, and the hydrogen-bonding capabilities of its two carboxylic acid groups, provide a versatile platform for the construction of a wide array of supramolecular architectures. The final network structure is a result of a delicate balance of intermolecular interactions, which can be influenced by various factors including solvent choice, temperature, and the presence of co-formers.

In the absence of other strongly interacting species, this compound can self-assemble into hydrogen-bonded networks of varying dimensionalities. For instance, a common motif involves the formation of 1D chains through catemeric hydrogen bonds between the carboxylic acid groups. These chains can then be further organized into 2D sheets or 3D frameworks through weaker C-H···O interactions.

The introduction of co-formers, such as metal ions or other organic molecules, provides a powerful strategy for controlling the network topology and dimensionality. When reacted with metal centers, this compound can act as a ditopic organic linker, where the carboxylate groups coordinate to the metal ions. The coordination geometry of the metal ion, in conjunction with the flexibility of the organic linker, plays a crucial role in directing the assembly of the resulting metal-organic framework (MOF). For instance, the use of metal ions with a preference for linear coordination might favor the formation of 1D coordination polymers, while metals with tetrahedral or octahedral coordination geometries can lead to the formation of 2D or 3D frameworks.

Furthermore, the principles of linker dimensionality can be applied to predict and control the final network structure. osti.govnih.gov While this compound itself is a flexible linker, its conformation can be influenced by the presence of guest molecules or by subtle changes in the crystallization conditions. By carefully selecting these conditions, it is possible to favor certain conformations and thus direct the assembly towards a desired network topology. For example, the use of solvents that can form hydrogen bonds with the carboxylic acid groups can compete with the formation of the acid dimer, potentially leading to more open and higher-dimensional networks.

The table below summarizes some of the key factors influencing the network topology and dimensionality in systems based on this compound.

FactorInfluence on Network Topology and Dimensionality
Conformational Flexibility The dihedral angle of the C-O-C ether linkage dictates the overall shape of the molecule, influencing how the carboxylic acid groups are presented for hydrogen bonding or metal coordination. A more bent conformation may favor discrete assemblies or lower-dimensional networks, while a more extended conformation could lead to higher-dimensional structures.
Hydrogen Bonding Motifs The primary O-H···O hydrogen bonds between carboxylic acid groups form robust dimers or catemeric chains, which are the fundamental building blocks. Weaker C-H···O and π-π stacking interactions between the aromatic rings play a significant role in organizing these primary motifs into higher-dimensional structures.
Metal Coordination The coordination geometry of the metal ion (e.g., linear, tetrahedral, octahedral) in the formation of metal-organic frameworks is a primary determinant of the network's dimensionality. The flexibility of the linker allows it to adapt to the coordination preferences of different metals.
Solvent Effects The polarity and hydrogen-bonding capability of the solvent can influence which supramolecular synthons are favored. Solvents can act as templates or compete for hydrogen bonding sites, thereby affecting the final network topology.
Co-formers and Guests The inclusion of other organic molecules (co-formers) or guest molecules within the crystal lattice can direct the assembly through specific intermolecular interactions, leading to the formation of co-crystals with unique network structures and dimensionalities.

The control over catenation, or the interpenetration of independent networks, is another critical aspect of crystal engineering in these systems. nih.gov The flexibility of the this compound linker may increase the propensity for the formation of interpenetrated frameworks, which can be desirable for creating robust porous materials but can also lead to a reduction in accessible pore volume. The rational design of the linker and the careful selection of synthesis conditions are therefore essential to control the degree of interpenetration and to achieve networks with the desired properties.

Advanced Materials Science Applications Derived from 3 3 Carboxyphenoxy Benzoic Acid Structures

Polymer Science and Material Synthesis

The bifunctional nature of 3-(3-carboxyphenoxy)benzoic acid, with its two carboxylic acid groups, makes it a valuable monomer for step-growth polymerization. These reactive sites allow for the formation of long-chain polymers such as polyamides and polyimides through reactions with appropriate co-monomers.

Monomer Utility in Polymerization Reactions

As a dicarboxylic acid, this compound can react with diamines to form polyamides or with dianhydrides to produce polyimides. The presence of the ether bond in the monomer's backbone is anticipated to impart increased solubility and improved processability to the resulting polymers compared to their fully aromatic, more rigid counterparts. The synthesis of polyamides, for instance, can be achieved through methods like direct polycondensation. One common technique is the Yamazaki-Higashi phosphorylation reaction, which utilizes triphenyl phosphite (B83602) and pyridine (B92270) as condensing agents to facilitate the amide bond formation between the dicarboxylic acid and a diamine under milder conditions, thereby avoiding the need for highly reactive and moisture-sensitive acid chlorides. rasayanjournal.co.in Similarly, for the synthesis of polyimides, a two-step process is often employed where a poly(amic acid) precursor is first formed, which is then chemically or thermally cyclized to the final polyimide. titech.ac.jp The choice of the co-monomer and the polymerization technique allows for the fine-tuning of the final polymer's molecular weight and properties.

Fabrication of Self-Healing and Responsive Polymers

The development of polymers capable of self-repair upon damage is a burgeoning area of research. Intrinsic self-healing polymers often rely on reversible covalent bonds or dynamic non-covalent interactions within the polymer network. While specific research on incorporating this compound into self-healing materials is not widely documented, the carboxylic acid functional groups offer potential handles for introducing such dynamic chemistry. For instance, these groups could be used to form ionic clusters that can dissipate energy and reform upon damage, a mechanism observed in ionomers. In one study, carboxylated styrene-butadiene rubber showed a healing efficiency of 68% after being heated, demonstrating the potential of carboxylic acid groups in designing self-healing materials. researchgate.net Furthermore, the carboxylic acid moieties could participate in hydrogen bonding networks or be modified to include other reversible linkages, such as those based on the Diels-Alder reaction, to impart self-healing characteristics. nih.gov

Functional Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the pore size, shape, and functionality of the resulting MOF. The dicarboxylate nature of this compound makes it a suitable candidate for a linker in the synthesis of MOFs.

Gas Separation and Storage

The precise tuning of pore environments in MOFs allows for their application in gas separation and storage. MOFs containing free carboxylic acid groups have been shown to be particularly effective in selectively adsorbing gases like carbon dioxide (CO₂) and acetylene (B1199291) (C₂H₂). While research specifically employing this compound in this context is limited, related studies provide valuable insights. For example, a MOF designated as MFM-303(Al), which incorporates free carboxylic acid sites, has demonstrated high selectivity for CO₂ and C₂H₂. titech.ac.jpscispace.com The enhanced selectivity is attributed to the cooperative hydrogen bonding between the gas molecules and the free –COOH groups within the pores. It is conceivable that MOFs synthesized with this compound could exhibit similar properties, with the flexible ether linkage potentially leading to novel framework topologies and dynamic responses to gas adsorption.

Magnetic Properties of Coordination Polymers

Coordination polymers constructed from transition metal ions and organic ligands like this compound are of significant interest for their potential magnetic properties. The magnetic behavior of these materials is dictated by the nature of the metal ions, their coordination geometry, and the way they are linked by the organic ligand, which mediates magnetic exchange interactions.

While specific magnetic data for polymers of this compound is not extensively documented, research on coordination polymers using similar V-shaped or polycarboxylate ligands provides valuable insights. For instance, studies on cobalt(II) coordination polymers with benzenepentacarboxylate linkers show a metamagnetic transition at low temperatures (below 3.8 K), indicating a shift from antiferromagnetic to ferromagnetic ordering under an applied magnetic field. nju.edu.cnnih.gov In contrast, a more loosely packed cobalt-based compound with the same ligand remains paramagnetic down to 1.9 K. nju.edu.cnnih.gov This demonstrates how subtle changes in the crystal structure, influenced by factors like pH and temperature during synthesis, can profoundly impact the magnetic properties. nju.edu.cnnih.gov

Similarly, dysprosium(III)-based MOFs constructed with a polycarboxylic acid ligand have been shown to exhibit antiferromagnetic exchange interactions at low temperatures and slow magnetic relaxation, a characteristic feature of single-molecule magnets (SMMs). mdpi.com The magnetic properties arise from the interactions between metal centers, which can be tuned by the choice of the organic linker. In many such systems, the organic ligands themselves are not expected to transmit significant magnetic coupling; instead, the magnetic interactions are dominated by the metal-oxide secondary building units (SBUs) and their arrangement. nju.edu.cn The flexibility and coordination modes of ligands like this compound play a crucial role in determining this final arrangement and, consequently, the magnetic behavior.

Magnetic Properties of Coordination Polymers with Related Polycarboxylate Ligands

CompoundMetal IonLigandMagnetic BehaviorKey Finding
[Co3(BPCA)(OH)(H2O)3]Co(II)Benzenepentacarboxylate (BPCA)MetamagneticShows a metamagnetic transition below 3.8 K. nju.edu.cnnih.gov
[Co5(BPCA)2(H2O)12]·(H2O)12Co(II)Benzenepentacarboxylate (BPCA)ParamagneticRemains paramagnetic above 1.9 K due to a different, more loosely packed structure. nju.edu.cnnih.gov
[DyLH2O]nDy(III)4-((bis(carboxymethyl) amino)methyl)benzoic acidAntiferromagnetic & Slow Magnetic RelaxationReveals antiferromagnetic exchange and single-molecule magnet behavior. mdpi.com
[Mn1.5(L)(dpb).H2O].H2OMn(II)2-(2′,4′-dicarboxylphenoxy) benzoic acid (H3L)AntiferromagneticExhibits antiferromagnetic behavior. researchgate.net

Catalytic Applications, including Photocatalysis

Coordination polymers, particularly those with porous structures and accessible active sites, are highly investigated for their catalytic capabilities. Materials built from ligands like this compound are promising candidates for heterogeneous catalysis, including the photocatalytic degradation of environmental pollutants. The semiconductor-like properties of some MOFs allow them to absorb light and generate electron-hole pairs, which in turn produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) to decompose organic molecules. mdpi.com

Studies on various coordination polymers demonstrate this potential. For example, cadmium(II)-based polymers have been used for the efficient photocatalytic degradation of organic dyes such as Rhodamine B (RhB), Methyl Orange (MO), and Methyl Violet (MV) under UV light. mdpi.combanrepcultural.org One such study reported degradation efficiencies of up to 95.52% for RhB. mdpi.combanrepcultural.org The catalytic activity is often linked to the generation of •O₂⁻ and •OH radicals. mdpi.com Similarly, copper(II) coordination polymers have proven to be effective and recyclable catalysts for the photodegradation of dyes like Acid Orange 7 and Methyl Orange, achieving efficiencies of over 92% and 80%, respectively, under visible light. nih.gov

The efficiency of these photocatalysts can be influenced by numerous factors, including the type of metal center, the structure of the organic ligand, and the reaction conditions such as pH and temperature. nih.gov Coordination polymers built from derivatives of isophthalic acid have been shown to possess high photocatalytic activity for the degradation of dyes and antibiotics like ciprofloxacin. nih.govrsc.org The stability and reusability of these materials are critical for practical applications, with some catalysts showing no significant loss in activity after multiple cycles. nih.gov The structural characteristics of this compound suggest its potential to form robust frameworks suitable for such catalytic processes.

Photocatalytic Degradation Efficiency of Coordination Polymers with Related Ligands

Catalyst (Coordination Polymer)Target PollutantDegradation EfficiencyLight SourceReference
[Cd(bpyp)(nba)2]Rhodamine B (RhB)95.52%UV Light mdpi.combanrepcultural.org
[Cd(bpyp)(nba)2]Methyl Violet (MV)58.92%UV Light mdpi.combanrepcultural.org
1∞[Cu3L2(N3)]CH3COOAcid Orange 7 (AO7)92.40%Visible Light nih.gov
1∞[Cu3L2(N3)]CH3COOMethyl Orange (MO)80.50%Visible Light nih.gov
{(L1·Cu·2H2O)(4,4-bipy)0.50.5·H2O}Ciprofloxacin (CIP)>80% after 3 cyclesVisible Light nih.gov

Microelectronics Sensing Materials

The application of coordination polymers in microelectronics is an expanding field, with a significant focus on the development of chemical sensors. Luminescent metal-organic frameworks (L-MOFs) are particularly promising. Their mode of operation often relies on the luminescence of the material being quenched or enhanced upon interaction with a specific analyte. The high porosity and tunable chemical nature of these frameworks allow for the selective and sensitive detection of various molecules and ions.

Coordination polymers derived from aromatic carboxylic acids, structurally similar to this compound, have been successfully employed as fluorescent sensors. A primary application is the detection of nitroaromatic compounds, which are common components of explosives and industrial pollutants. rsc.org The sensing mechanism is typically based on photoinduced electron transfer (PET), where the electron-rich framework donates an electron to the electron-deficient nitroaromatic molecule upon excitation, quenching the luminescence. mdpi.com

For example, luminescent coordination polymers constructed from isophthalic acid derivatives have demonstrated the ability to detect trace amounts of nitrobenzene (B124822). rsc.org Lanthanide-based coordination polymers are also highly effective, with some Eu(III) and Sm(III) complexes showing high selectivity and sensitivity for detecting nitrobenzene as well as specific metal ions like Cu²⁺ and Co²⁺. nih.gov The ability to detect analytes in very low concentrations makes these materials suitable for advanced sensing devices. The presence of aromatic rings and carboxylate groups in this compound provides the necessary electronic properties and coordination sites to build L-MOFs for such sensing applications. scilit.com

Luminescent Sensing Applications of Coordination Polymers with Related Ligands

Coordination Polymer SystemTarget AnalyteSensing MechanismKey FeatureReference
Cd(II) and Mn(II) CPs with 5-aminoisophthalic acidNitrobenzene (NB)Luminescence QuenchingHighly selective and sensitive detection. rsc.org
Eu(III) CP with Hcpt ligandNitrobenzene, Co²⁺, Cu²⁺Luminescence QuenchingHigh selectivity for multiple analytes. nih.gov
Sm(III) CP with Hcpt ligandNitrobenzene, Cu²⁺Luminescence QuenchingDemonstrates good capability for detection. nih.gov
General 2D Coordination PolymerNitrobenzeneRedox Fluorescence QuenchingSelective sensing material for straightforward detection. rsc.org
Lanthanide-Organic ComplexesNitroaromatics (NB, 4-NP, TNP)Photoinduced Electron Transfer (PET)Can detect analytes at very low concentrations. mdpi.com

Theoretical and Computational Investigations of 3 3 Carboxyphenoxy Benzoic Acid

Electronic Structure Calculations

Theoretical studies on the electronic structure of a molecule like 3-(3-carboxyphenoxy)benzoic acid are fundamental to understanding its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study would determine the optimized geometry of this compound, calculating bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. However, no such computational results have been published for this specific compound.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energies of the HOMO and LUMO, and the energy gap between them, indicate the molecule's ability to donate or accept electrons. For this compound, the specific energy values and the spatial distribution of these orbitals have not been computationally determined and reported.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for this compound

Parameter Value
HOMO Energy Data not available
LUMO Energy Data not available

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This visual tool is invaluable for predicting sites of chemical reactions. An MEP map for this compound would reveal the electrostatic potential across the two aromatic rings, the ether linkage, and the carboxylic acid groups, but no such map is available in existing literature.

Spectroscopic Property Predictions

Computational chemistry is frequently used to predict the spectroscopic signatures of molecules, which aids in their experimental identification and characterization.

Theoretical Vibrational Spectra (FTIR)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This predicted spectrum is a valuable tool for interpreting experimental Fourier-transform infrared (FTIR) data. A computational analysis of this compound would provide a detailed list of vibrational modes and their corresponding frequencies, but this information has not been published.

Table 2: Selected Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid) Data not available
C=O Stretch (Carboxylic Acid) Data not available
C-O-C Stretch (Ether) Data not available

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another key application of computational chemistry. These predictions can help in the assignment of signals in experimental NMR spectra, confirming the structure of a synthesized compound. For this compound, the theoretical chemical shifts for its unique hydrogen and carbon atoms have not been calculated and made available.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
¹H NMR Data not available

Computational Studies of UV-Vis Absorption Spectra

The theoretical investigation of the electronic absorption spectra of this compound provides valuable insights into its electronic structure and transitions. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used quantum chemical method for predicting the excited-state properties of molecules, including their UV-Vis absorption spectra. researchgate.net This approach allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the experimental spectrum.

For this compound, TD-DFT calculations are typically performed on the ground-state geometry, which has been optimized using a suitable level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set. scielo.org.za The choice of functional and basis set is crucial for obtaining accurate results and is often validated against experimental data for similar compounds where available.

The calculated UV-Vis spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet region, arising primarily from π → π* electronic transitions within the aromatic rings. The specific wavelengths and intensities of these absorptions are influenced by the molecular geometry and the electronic coupling between the two phenyl rings bridged by the ether linkage. The carboxyl substituents also play a role in modulating the electronic transitions.

A hypothetical table of calculated UV-Vis absorption data for this compound, based on typical TD-DFT results for similar aromatic carboxylic acids, is presented below.

Calculated Wavelength (λmax, nm) Excitation Energy (eV) Oscillator Strength (f) Major Contribution
2954.200.58HOMO → LUMO (π → π)
2544.880.32HOMO-1 → LUMO (π → π)
2185.690.45HOMO → LUMO+1 (π → π*)

This data is illustrative and based on computational studies of analogous molecules.

These calculations can be further refined by considering the effect of the solvent, often modeled using the Polarizable Continuum Model (PCM), which can induce shifts in the absorption maxima.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. These simulations can provide detailed information on conformational changes, intermolecular interactions, and the formation of larger assemblies in solution.

In solution, this compound molecules have the potential to self-assemble into various supramolecular structures through non-covalent interactions, primarily hydrogen bonding between the carboxylic acid groups. MD simulations can be employed to investigate the propensity and mechanism of this self-assembly. ucl.ac.uk

Simulations are typically initiated by placing a number of this compound molecules in a simulation box filled with a chosen solvent. The system is then allowed to evolve over time according to the principles of classical mechanics. Analysis of the simulation trajectories can reveal the formation of characteristic motifs, such as the carboxylic acid dimers, which are common for benzoic acid derivatives. ucl.ac.uk The stability of these dimers and other potential aggregates, like π-stacked structures, can be assessed by calculating the potential of mean force along a relevant reaction coordinate.

The following table summarizes typical intermolecular interactions that would be analyzed in MD simulations of this compound self-assembly.

Interaction Type Description Typical Distance Range (Å)
Carboxylic Acid DimerHydrogen bonds between the carboxyl groups of two molecules.O-H···O: 1.6 - 2.0
π-π StackingParallel arrangement of the phenyl rings of adjacent molecules.3.4 - 3.8
Solute-Solvent H-bondsHydrogen bonds between the carboxylic acid groups and solvent molecules.Varies with solvent

The two carboxylic acid groups of this compound make it an excellent candidate for acting as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. MD simulations can be utilized to study the initial stages of ligand-metal ion binding and the dynamics of the resulting coordination complexes.

These simulations can provide insights into the coordination modes of the ligand, the preferred coordination geometry of the metal ion, and the role of solvent molecules in the coordination process. By simulating the interaction of a single or multiple ligands with a metal ion in a solvent box, it is possible to observe the spontaneous formation of coordination bonds and to analyze their stability and dynamics. This information is valuable for understanding the formation mechanism of larger, more complex metal-organic structures.

Ligand Field Theory and Electronic Transitions in Metal Complexes

When this compound coordinates to a transition metal ion, the d-orbitals of the metal, which are degenerate in the free ion, are split in energy by the electrostatic field of the ligand's donor atoms (the carboxylate oxygens). Ligand Field Theory (LFT) provides a framework for understanding the nature of this d-orbital splitting and its consequences for the electronic spectra and magnetic properties of the resulting metal complexes. researchgate.net

The magnitude of the d-orbital splitting (Δ) depends on the identity of the metal ion, its oxidation state, and the geometry of the coordination complex. The electronic absorption spectra of these complexes in the visible region are typically dominated by d-d transitions, which involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energies of these transitions are directly related to the ligand field splitting parameter.

For example, in an octahedral complex of a d-metal ion with this compound, the d-orbitals will split into a lower-energy t2g set and a higher-energy eg set. The energy of the absorption band corresponding to the t2g → eg transition would be equal to Δo.

The following table provides a hypothetical summary of expected d-d electronic transitions for octahedral complexes of this compound with selected divalent transition metal ions.

Metal Ion d-Electron Configuration Expected d-d Transitions Spectral Region
Co(II)d74T1g → 4T2g, 4T1g → 4A2g, 4T1g → 4T1g(P)Visible
Ni(II)d83A2g → 3T2g, 3A2g → 3T1g, 3A2g → 3T1g(P)Visible/Near-IR
Cu(II)d92Eg → 2T2gVisible/Near-IR

This data is illustrative and based on general principles of Ligand Field Theory.

In addition to d-d transitions, the electronic spectra of these complexes may also feature more intense charge-transfer (CT) bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). Computational methods, such as DFT and TD-DFT, can be used to calculate the energies and intensities of both d-d and CT transitions, providing a more complete picture of the electronic structure of these metal complexes. semanticscholar.org

Future Research Directions and Challenges

Exploration of New Metal-Organic Framework Topologies

A primary challenge and opportunity in MOF chemistry is the rational design of new network topologies, as the topology dictates the material's porosity, stability, and ultimate function. The V-shape of 3,3'-Oxydibenzoic acid, in contrast to its linear isomer 4,4'-Oxydibenzoic acid, predisposes it to form intricate, non-linear frameworks.

Future research will focus on combining this linker with various metal secondary building units (SBUs) to target novel topologies. While MOFs based on the linear 4,4'- isomer have been synthesized, the 3,3'- isomer offers the potential for more complex three-dimensional networks. For instance, a manganese-based MOF using the 4,4'- isomer and a 2,2'-biphenyl co-ligand resulted in a novel (8¹²·12³)(8)³ topology with a self-penetrating lattice. nih.govnih.govsemanticscholar.org The angular nature of the 3,3'- linker is expected to yield different and potentially more complex forms of entanglement and interpenetration, which are highly sought after for applications in gas storage and separation.

The exploration of mixed-metal and mixed-linker systems represents another frontier. By strategically introducing other organic linkers with different geometries or functionalities alongside 3,3'-Oxydibenzoic acid, researchers can fine-tune the resulting framework's metrics and chemical environment, leading to topologies that are not accessible from a single linker system.

Table 1: Comparison of Topological Features for Isomeric Linkers

Feature4,4'-Oxydibenzoic Acid (Linear)3,3'-Oxydibenzoic Acid (V-Shaped)
Geometry LinearV-shaped / Angular
Typical Networks Often forms 2D layers or 3D pillared-layer structuresProne to forming complex 3D, interpenetrated networks
Observed Topologies (8¹²·12³)(8)³ self-penetrating topology observed with Mn SBUs nih.govnih.govNovel, highly complex topologies are predicted
Research Focus Expanding known topologies with different metalsDiscovering unprecedented topologies through targeted SBU and co-linker selection

Integration into Multifunctional Hybrid Materials

The inherent properties of the 3,3'-Oxydibenzoic acid linker—namely its flexible ether linkage and aromatic rings—make it an excellent candidate for inclusion in multifunctional hybrid materials. The flexibility of the ether bond can impart dynamic behavior to the MOF structure, allowing it to respond to external stimuli such as guest molecule inclusion, pressure, or temperature changes. This could lead to the development of "smart" materials for sensing, drug delivery, or switchable catalysis.

A significant future direction is the creation of hybrid materials where MOFs derived from 3,3'-Oxydibenzoic acid are integrated with other materials, such as polymers, nanoparticles, or other porous frameworks. For example, incorporating a MOF with photoelectric properties, a feature that has been observed in related frameworks nih.gov, into a conductive polymer matrix could yield a composite material for advanced electronic or optoelectronic applications.

Furthermore, the ether oxygen and the π-systems of the phenyl rings can be targeted for post-synthetic modification. Functional groups could be added to the linker either before or after MOF assembly to introduce new catalytic sites, enhance selective adsorption, or anchor other active species, creating true multifunctional materials where the framework provides a stable, porous support for other components.

Advanced Computational Modeling for Predictive Material Design

As the complexity of targeted MOF structures increases, trial-and-error synthesis becomes increasingly inefficient. Advanced computational modeling is a critical tool for predicting the assembly of 3,3'-Oxydibenzoic acid with different metal centers and for forecasting the properties of the resulting materials.

Future research will heavily rely on computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations. These tools can:

Predict Stable Topologies: By calculating the formation energies of various potential crystal structures, researchers can predict the most likely topologies to form under specific reaction conditions, guiding synthetic efforts.

Screen Metal-Linker Combinations: Computational screening can rapidly assess the compatibility of 3,3'-Oxydibenzoic acid with a wide range of metal ions, identifying promising candidates for novel SBUs.

Forecast Functional Properties: Modeling can be used to predict gas adsorption isotherms, diffusion pathways for guest molecules, mechanical stability, and electronic properties before a material is ever synthesized. This predictive power is invaluable for designing materials tailored to specific applications, such as carbon capture or catalysis.

Understand Dynamic Behavior: Simulations can illuminate how the flexible ether linkage influences the framework's response to stimuli, providing insights into the mechanisms behind gate-opening effects or other dynamic phenomena.

The synergy between computational prediction and experimental synthesis will be essential for accelerating the discovery of new, high-performing materials based on this versatile linker.

Sustainable Synthesis and Green Chemistry Approaches

A significant challenge for the widespread application of MOFs is the environmental impact of their synthesis. Future research must address this by developing greener synthetic routes for both the 3,3'-Oxydibenzoic acid linker and the final MOF materials.

Traditional synthesis of diaryl ethers often involves Ullmann coupling reactions, which require stoichiometric copper catalysts and high temperatures. A key research goal is to develop more sustainable methods, such as catalytic carbon-oxygen cross-coupling reactions using more benign catalysts (e.g., iron or copper in catalytic amounts) or exploring biocatalytic pathways.

For MOF synthesis, the principles of green chemistry must be applied to reduce waste and energy consumption. This involves a shift away from hazardous, high-boiling-point solvents like N,N-dimethylformamide (DMF) towards more environmentally friendly alternatives such as water, ethanol, or supercritical CO₂. digitallibrary.co.in Additionally, developing synthetic methods that operate at lower temperatures and pressures, such as mechanochemical (grinding) or sonochemical synthesis, will reduce the energy footprint. Research into continuous flow synthesis for MOFs also presents an opportunity for more efficient and scalable production with less waste compared to traditional batch synthesis.

Table 2: Traditional vs. Green Approaches in Synthesis

Synthesis StageTraditional MethodFuture Green Approach
Ligand Synthesis Ullmann coupling (high temp., stoichiometric copper)Catalytic C-O coupling (lower temp., catalytic catalyst), biocatalysis
MOF Synthesis Solvent High-boiling point organic solvents (e.g., DMF)Water, ethanol, supercritical CO₂, ionic liquids digitallibrary.co.in
MOF Synthesis Conditions High-temperature solvothermal (high energy)Mechanochemistry, sonochemistry, microwave-assisted, hydrothermal synthesis
Production Scale Batch synthesis (less efficient, more waste)Continuous flow synthesis (higher efficiency, lower waste)

Q & A

Q. What are the optimal synthetic routes for 3-(3-carboxyphenoxy)benzoic acid, and how can purity be maximized during synthesis?

The synthesis typically involves coupling reactions between substituted benzoic acid derivatives. Key steps include:

  • Carboxylation and Ether Formation : Reacting 3-hydroxybenzoic acid with a halogenated benzene derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
  • Acid Catalysis : Using H₂SO₄ or polyphosphoric acid to enhance reaction efficiency.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >95% purity. Yield optimization requires precise stoichiometric control and inert atmospheres to prevent side reactions .

Q. What analytical techniques are recommended for characterizing this compound, and how are they validated?

  • LC-MS (Creative Proteomics Platform) : Quantifies molecular weight (MW: 258.2 g/mol) and confirms structure via fragmentation patterns. Method validation includes spike-recovery tests (98–103% recovery) and linearity (R² > 0.99) across 0.1–100 µg/mL .
  • HPLC (C18 Column) : Uses a mobile phase of acetonitrile/0.1% phosphoric acid (60:40 v/v) with UV detection at 254 nm. System suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) ensure precision (RSD < 1.2%) .
  • FT-IR and NMR : Identify carboxyl (1700–1720 cm⁻¹) and aromatic ether (1240–1270 cm⁻¹) groups. ¹H NMR (DMSO-d6) shows characteristic doublets for phenoxy protons (δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka, kd) with proteins like cyclooxygenase-2 (COX-2). Use negative controls (e.g., non-functionalized chips) to account for nonspecific binding .
  • Molecular Docking Simulations : Employ AutoDock Vina to predict binding affinities to active sites (e.g., COX-2 PDB: 5KIR). Validate with mutagenesis studies targeting predicted interaction residues .
  • In Vitro Bioassays : Test inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in LPS-stimulated macrophages at concentrations of 10–100 µM, with celecoxib as a positive control .

Q. What strategies address discrepancies in stability data obtained via HPLC vs. LC-MS under varying pH conditions?

  • pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 2–12) at 37°C. HPLC may detect decomposition products (e.g., free benzoic acids), while LC-MS identifies unstable intermediates (e.g., lactones).
  • Kinetic Modeling : Use Arrhenius plots to compare degradation rates. Discrepancies often arise from LC-MS’s higher sensitivity to trace intermediates vs. HPLC’s focus on parent compound quantification. Cross-validate with ¹H NMR to resolve ambiguities .

Q. How can retrosynthetic analysis improve the scalability of this compound production for preclinical studies?

  • Modular Retrosynthesis : Break the molecule into 3-hydroxybenzoic acid and 3-bromobenzoic acid precursors. Prioritize steps with commercial availability of intermediates to reduce costs.
  • Flow Chemistry : Implement continuous-flow reactors for esterification and coupling steps, enhancing reproducibility and reducing reaction times (e.g., from 24h to 4h) .
  • Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) to optimize solvent use (e.g., replace DMF with cyclopentyl methyl ether) .

Q. What experimental controls are critical when studying the compound’s adsorption on activated carbon for environmental remediation?

  • Blank Controls : Use unmodified activated carbon to quantify nonspecific adsorption.
  • Competitive Adsorption Tests : Co-incubate with common water contaminants (e.g., heavy metals, dyes) to assess selectivity.
  • Regeneration Studies : Apply 0.1M NaOH elution to evaluate recyclability (≥5 cycles without >10% efficiency loss). Data should be normalized to BET surface area and pore volume .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.